

Technical Guide: (2-Chlorophenyl)oxirane (CAS No. 62717-50-4)

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Compound of Interest

Compound Name: 2-(2-Chlorophenyl)oxirane

Cat. No.: B120550

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Introduction

(2-Chlorophenyl)oxirane, also known as 2-chlorostyrene oxide, is an organic compound featuring a reactive oxirane (epoxide) ring attached to a 2-chlorophenyl group.^[1] Its chemical formula is C₈H₇ClO, with a molecular weight of 154.59 g/mol.^[2] The presence of the strained epoxide ring and the chlorine substitution on the aromatic ring makes it a compound of interest in organic synthesis and medicinal chemistry.^{[1][3]} This technical guide provides a comprehensive overview of the available experimental data for (2-Chlorophenyl)oxirane, including its physicochemical properties, synthesis protocols, and potential biological relevance inferred from related compounds.

Physicochemical and Spectroscopic Data

Limited experimental data for the pure enantiomer of (2-Chlorophenyl)oxirane is available; some of the listed properties are predicted or refer to the racemic mixture.

Table 1: Physicochemical Properties of (2-Chlorophenyl)oxirane

Property	Value	Source
Molecular Formula	C ₈ H ₇ ClO	[1] [2]
Molecular Weight	154.59 g/mol	[2]
Appearance	Colorless to light yellow liquid or oil	[1]
Boiling Point	211.8 ± 28.0 °C (Predicted)	
Density	1.283 ± 0.06 g/cm ³ (Predicted)	
Solubility	Slightly soluble in Chloroform, DMSO, and Methanol. Not miscible or difficult to mix with water.	

Table 2: Spectroscopic Data for (2-Chlorophenyl)oxirane and Related Compounds

Spectroscopy Type	Data Summary	Source
¹ H NMR (CDCl ₃)	For a related compound, 2-(1-(4-Chlorophenyl)vinyl)oxirane: δ 7.38 (d, J = 8.6 Hz, 2 H), 7.32 (d, J = 8.6 Hz, 2 H), 5.44 (s, 1 H), 5.40 (s, 1 H), 3.64 (t, J = 3.2 Hz, 1 H), 3.04 (dd, J = 5.8, 4.1 Hz, 1 H), 2.61 (dd, J = 5.9, 2.6 Hz, 1 H).	[4]
¹³ C NMR (CDCl ₃)	For a related compound, 2-(1-(4-Chlorophenyl)vinyl)oxirane: δ 143.6, 136.3, 134.0, 128.6, 127.6, 113.5, 52.2, 49.2.	[4]
Mass Spectrometry (GC-MS)	Molecular ion peak and characteristic fragmentation patterns are available for the racemate. For a related compound, 2-(1-(4- Chlorophenyl)vinyl)oxirane (EI): m/z: 180.0, 165.0, 151.0, 145.1, 125.1, 115.1.	[4]
Infrared (IR)	Expected to show characteristic peaks for C-H stretching of the aromatic and oxirane rings, C-O-C stretching of the epoxide, and C-Cl stretching.	

Experimental Protocols

Enantioselective Synthesis of (2R)-2-(2-Chlorophenyl)oxirane

The enantioselective synthesis of (2R)-2-(2-Chlorophenyl)oxirane can be achieved through the enzymatic epoxidation of 2-chlorostyrene. The following protocol is based on the use of an

engineered P450 peroxygenase.

Materials:

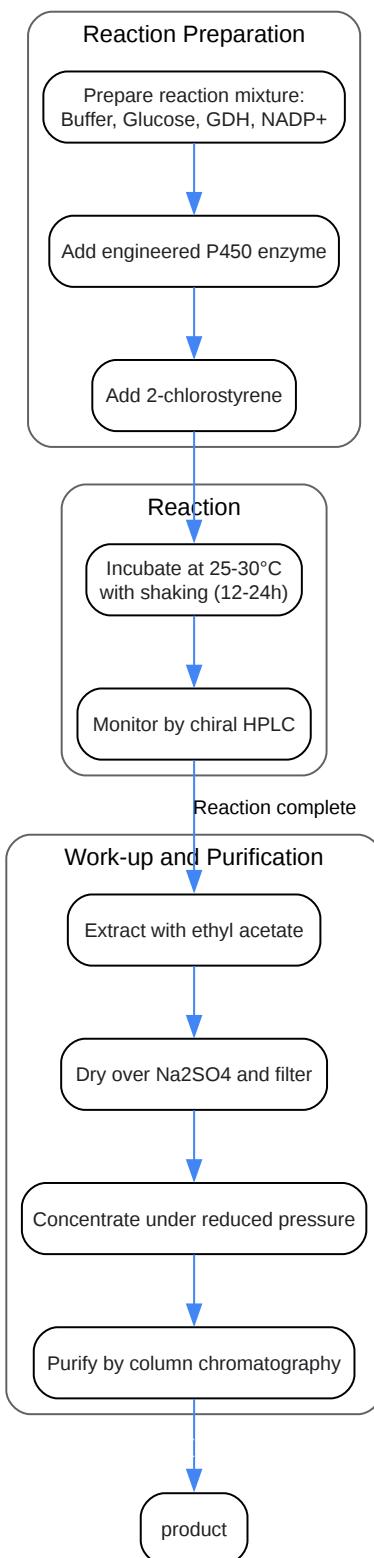
- 2-chlorostyrene
- Engineered P450 peroxygenase (e.g., a variant of P450BM3)
- Glucose
- Glucose dehydrogenase
- NADP⁺
- Potassium phosphate buffer (pH 8.0)
- Ethyl acetate (for extraction)
- Anhydrous sodium sulfate (drying agent)

Procedure:

- Prepare a reaction mixture containing the phosphate buffer, glucose, glucose dehydrogenase, and NADP⁺.
- Add the engineered P450 enzyme to the mixture.
- Add 2-chlorostyrene to the reaction mixture. The substrate can be added directly or as a solution in a co-solvent to improve solubility.
- Incubate the reaction at a controlled temperature (e.g., 25-30 °C) with shaking for a specified duration (e.g., 12-24 hours).
- Monitor the reaction progress by taking samples at regular intervals and analyzing them by chiral HPLC.
- Upon completion, extract the product from the aqueous phase using ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

- Remove the solvent under reduced pressure to obtain the crude **(2R)-2-(2-chlorophenyl)oxirane**.
- If necessary, purify the product by flash column chromatography on silica gel.

Enzymatic Synthesis Workflow

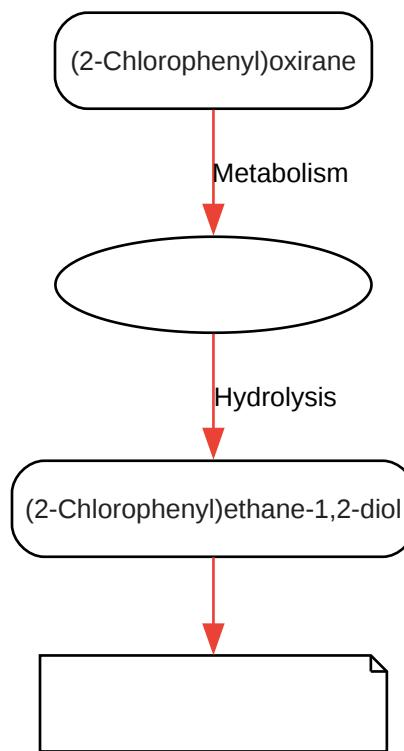
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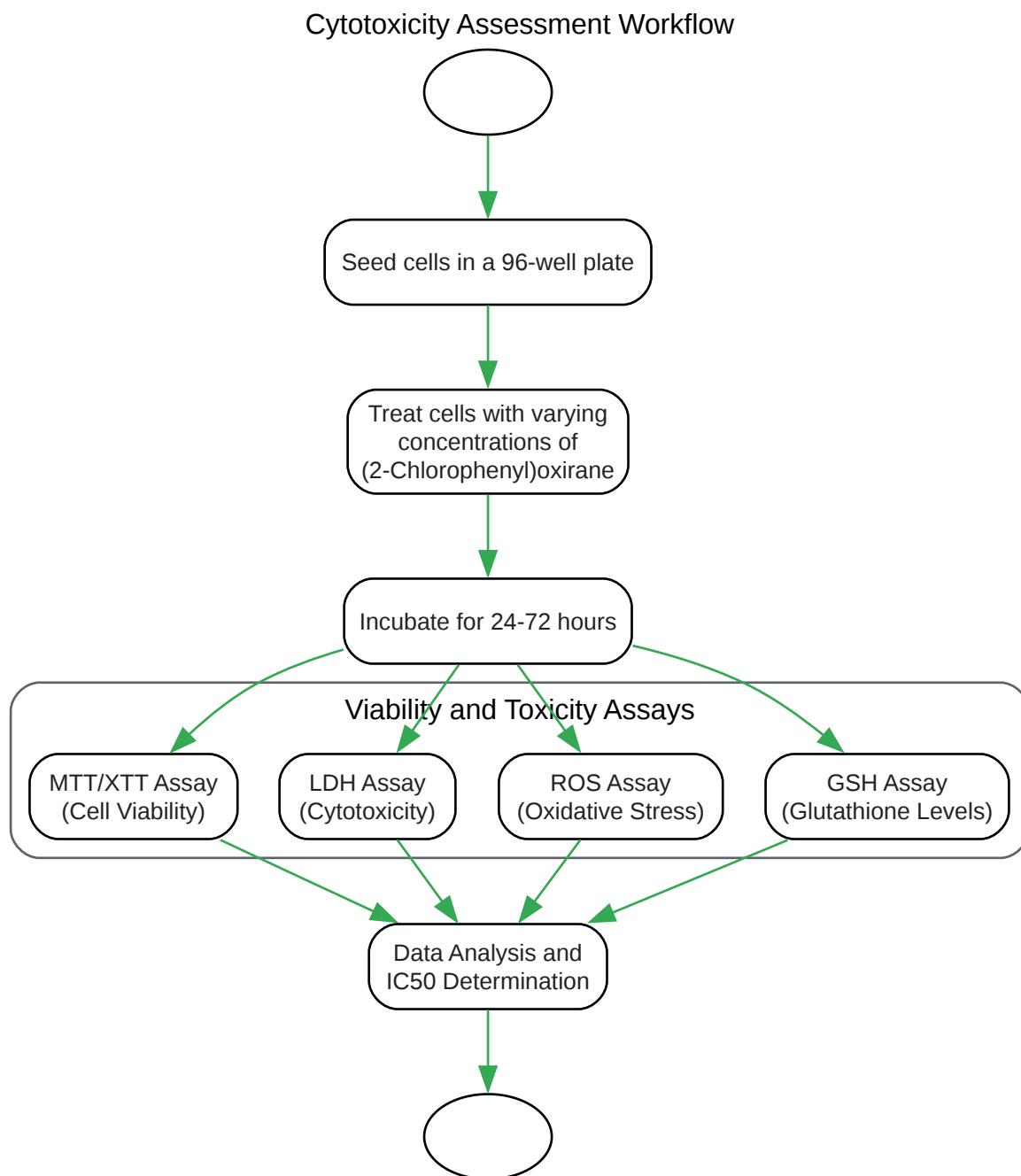
Caption: Workflow for the enzymatic synthesis of (2R)-2-(2-Chlorophenyl)oxirane.

Biological Activity and Potential Signaling Pathways (Inferred from Related Compounds)

Direct experimental data on the biological activity of (2-Chlorophenyl)oxirane is limited in publicly available literature. However, based on its chemical structure as a substituted styrene oxide, its potential biological activities can be inferred from studies on analogous compounds. Epoxides are known to be reactive electrophiles that can interact with cellular nucleophiles such as proteins and DNA.

The primary metabolic pathway for styrene oxides involves enzymatic hydrolysis by epoxide hydrolases to form the corresponding diol. This is generally considered a detoxification pathway.





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